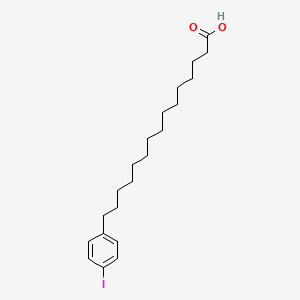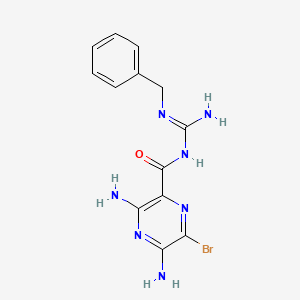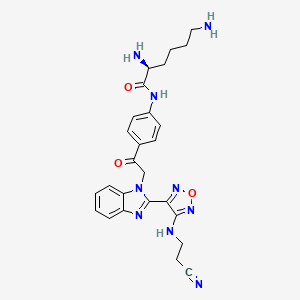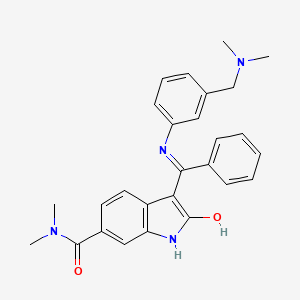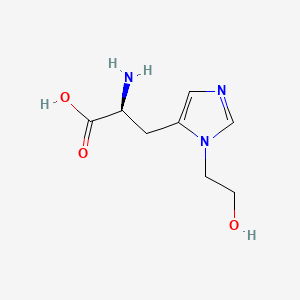![molecular formula C28H24N2O3 B1194554 4'-Carbamoyl-[1,1'-biphényl]-4-yl ([1,1'-biphényl]-3-ylméthyl)(méthyl)carbamate CAS No. 1338574-83-6](/img/structure/B1194554.png)
4'-Carbamoyl-[1,1'-biphényl]-4-yl ([1,1'-biphényl]-3-ylméthyl)(méthyl)carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
WWL 123 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ABHD6 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating endocannabinoid signaling and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for epilepsy, metabolic disorders, and inflammation.
Industry: Utilized in the development of new pharmacological agents targeting neurological and metabolic diseases .
Mécanisme D'action
WWL 123 exerts its effects by inhibiting the enzyme alpha/beta-hydrolase domain 6 (ABHD6). This enzyme is involved in the hydrolysis of monoacylglycerols, such as the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, WWL 123 increases the levels of 2-AG, which in turn modulates cannabinoid receptor signaling. This mechanism is particularly relevant in the context of epilepsy, where enhanced endocannabinoid signaling can reduce seizure activity .
Orientations Futures
Future directions in the study and application of carbamates could involve the development of more efficient and environmentally friendly synthesis methods . For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
Analyse Biochimique
Biochemical Properties
4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, carbamates are known to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission. Additionally, 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate may interact with other proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cholinesterase enzymes by carbamates can disrupt normal cell signaling, leading to altered cellular responses . Furthermore, changes in gene expression induced by this compound can affect the production of proteins essential for cell survival and function.
Molecular Mechanism
The molecular mechanism of action of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate involves its interaction with biomolecules at the molecular level. This compound binds to the active site of cholinesterase enzymes, inhibiting their activity . This binding prevents the breakdown of acetylcholine, leading to its accumulation and prolonged action at synapses. Additionally, 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate may influence other molecular targets, such as receptors and ion channels, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that carbamates can degrade over time, leading to a decrease in their inhibitory activity . Additionally, prolonged exposure to 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate may result in adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of cholinesterase enzymes, which can be beneficial in treating certain conditions . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are essential considerations in evaluating the safety and efficacy of this compound.
Metabolic Pathways
4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The metabolic pathways of carbamates often involve hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate within cells and tissues are crucial for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues can influence its therapeutic and toxic effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.
Subcellular Localization
The subcellular localization of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the synaptic cleft can enhance its inhibitory effects on cholinesterase enzymes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
WWL 123 est synthétisé par une série de réactions chimiques impliquant la formation d'esters de carbamate. La voie de synthèse implique généralement la réaction de la 1,1'-biphényl-3-ylméthylamine avec l'isocyanate de méthyle pour former l'intermédiaire N-méthylcarbamate. Cet intermédiaire est ensuite mis à réagir avec l'ester 4-aminocarbonyl-1,1'-biphényl-4-yl dans des conditions contrôlées pour obtenir le WWL 123 .
Méthodes de production industrielle
La production industrielle de WWL 123 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour assurer la constance et la qualité du produit final. Le composé est généralement purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté ≥98% .
Analyse Des Réactions Chimiques
Types de réactions
WWL 123 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels du composé.
Substitution : Des réactions de substitution, en particulier la substitution nucléophile, peuvent se produire au niveau de la partie ester de carbamate
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de carbamate oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
WWL 123 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de ABHD6 et ses effets sur diverses voies biochimiques.
Biologie : Étudié pour son rôle dans la modulation de la signalisation des endocannabinoïdes et son impact sur les processus cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour l'épilepsie, les troubles métaboliques et l'inflammation.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les maladies neurologiques et métaboliques .
Mécanisme d'action
WWL 123 exerce ses effets en inhibant l'enzyme alpha/beta-hydrolase domaine 6 (ABHD6). Cette enzyme est impliquée dans l'hydrolyse des monoacylglycérols, tels que l'endocannabinoïde 2-arachidonoylglycérol (2-AG). En inhibant ABHD6, WWL 123 augmente les niveaux de 2-AG, ce qui module à son tour la signalisation des récepteurs cannabinoïdes. Ce mécanisme est particulièrement pertinent dans le contexte de l'épilepsie, où une signalisation endocannabinoïde accrue peut réduire l'activité des crises .
Comparaison Avec Des Composés Similaires
Composés similaires
Analogue-1 de WWL 123 : Un analogue de WWL 123 ayant des effets inhibiteurs similaires sur ABHD6.
Autres inhibiteurs de ABHD6 : Des composés tels que WWL 70 et l'analogue-1 de WWL 70 inhibent également ABHD6 mais peuvent différer en termes de sélectivité et de puissance
Unicité de WWL 123
WWL 123 est unique en raison de sa haute sélectivité pour ABHD6 et de sa capacité à pénétrer le cerveau. Cela le rend particulièrement précieux pour la recherche sur les troubles neurologiques et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-30(19-20-6-5-9-25(18-20)21-7-3-2-4-8-21)28(32)33-26-16-14-23(15-17-26)22-10-12-24(13-11-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJGYRHAOHORFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





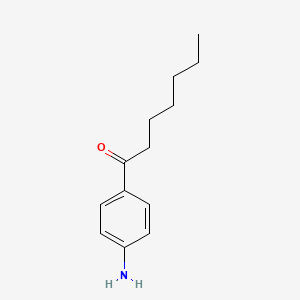

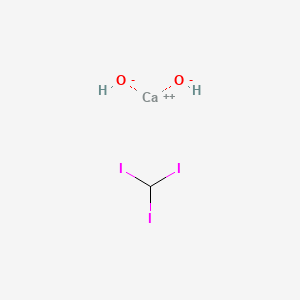

![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)

